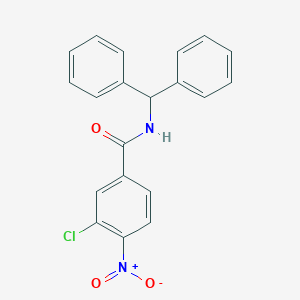

N-benzhydryl-3-chloro-4-nitrobenzamide

Description

N-Benzhydryl-3-chloro-4-nitrobenzamide is a benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a benzamide scaffold substituted with chlorine and nitro groups at positions 3 and 4, respectively. For instance, derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide () and N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide () demonstrate the versatility of benzamide frameworks in drug discovery, particularly in targeting neurological or metabolic pathways .

Properties

Molecular Formula |

C20H15ClN2O3 |

|---|---|

Molecular Weight |

366.8g/mol |

IUPAC Name |

N-benzhydryl-3-chloro-4-nitrobenzamide |

InChI |

InChI=1S/C20H15ClN2O3/c21-17-13-16(11-12-18(17)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |

InChI Key |

JUHNZQFJNJHTSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The benzhydryl group in the target compound distinguishes it from simpler benzamides. Below is a comparative analysis of structurally related compounds:

Pharmacological and Crystallographic Insights

Preparation Methods

Schotten-Baumann Reaction

This classical method involves reacting the acid chloride with benzhydrylamine in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃). The exothermic reaction is conducted at 0–5°C to minimize hydrolysis.

Typical Conditions

Coupling Reagent-Mediated Synthesis

Modern protocols employ carbodiimide-based reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method bypasses the need for acid chloride isolation, reducing side reactions.

Representative Procedure

-

Activation : 3-Chloro-4-nitrobenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in anhydrous DMF at 0°C for 30 minutes.

-

Coupling : Benzhydrylamine (1.1 eq) is added, and the mixture is stirred at 25°C for 12 hours.

-

Workup : The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).

Performance Metrics

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 82 | 98.5 |

| DCC/DMAP | THF | 78 | 97.2 |

One-Pot Tandem Synthesis

Industrial-scale processes favor one-pot sequences to improve efficiency. A notable approach combines nitration, chlorination, and amidation in a single reactor:

-

Nitration : 3-Chlorobenzoic acid is nitrated in situ using HNO₃/H₂SO₄.

-

Chlorination : Thionyl chloride (SOCl₂) is added to generate the acyl chloride.

-

Amidation : Benzhydrylamine is introduced directly, with triethylamine (TEA) as a proton scavenger.

Optimized Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 90% Conversion |

| Chlorination | SOCl₂, reflux, 4h | Quantitative |

| Amidation | TEA, DCM, 25°C, 6h | 85% Isolated Yield |

Critical Process Considerations

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates amidation by reducing the nucleophilicity of the amine. This is mitigated by using excess amine (1.2–1.5 eq) and polar aprotic solvents (DMF, NMP) to stabilize transition states.

Byproduct Formation

Common byproducts include:

Purification Challenges

The product’s high lipophilicity necessitates silica gel chromatography or recrystallization from toluene/hexane mixtures. Industrial processes often employ continuous crystallization systems to enhance purity (>99%).

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.